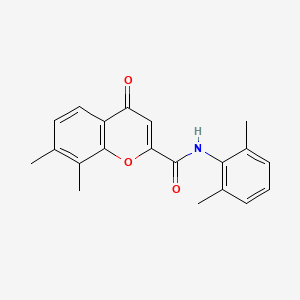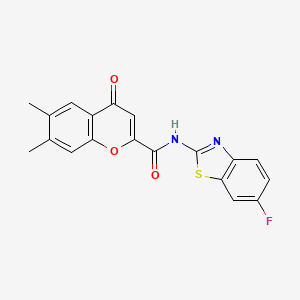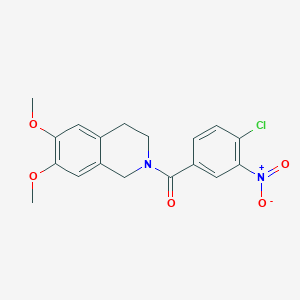![molecular formula C21H22N4O2S B11411478 N-[(3Z)-1-butyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11411478.png)
N-[(3Z)-1-butyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core, which is a fused ring system combining pyrazole and quinoline moieties, and a sulfonamide group attached to a methylbenzene ring.
Preparation Methods
The synthesis of N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by protection of the NH group and subsequent reactions to introduce the butyl and sulfonamide groups . Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound prevents their phosphorylation activity, thereby disrupting downstream signaling pathways that are essential for cell proliferation and survival .
Comparison with Similar Compounds
N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other pyrazoloquinoline derivatives, such as:
N-(1-BUTYL-3-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-4-YL)-N(2),N(2)-DIETHYL-1,2-ETHANEDIAMINE DIHYDROCHLORIDE: Similar structure but with different substituents, leading to variations in biological activity and applications.
1,3-DIMETHYL-N-(4-PROPIONYLPHENYL)-1H-PYRAZOLO[3,4-B]QUINOLIN-4-AMINE: Known for its potent anticancer activity, highlighting the importance of specific substituents in determining the compound’s efficacy.
N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of a butyl group and a sulfonamide group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N4O2S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H22N4O2S/c1-3-4-13-25-21-18(14-16-7-5-6-8-19(16)22-21)20(23-25)24-28(26,27)17-11-9-15(2)10-12-17/h5-12,14H,3-4,13H2,1-2H3,(H,23,24) |
InChI Key |
SHHKHLPISAECJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperidin-4-ol](/img/structure/B11411409.png)

![5-chloro-2-(propylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11411416.png)
![1-(2-ethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11411419.png)
![Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11411421.png)
![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11411424.png)
![4-(3-butoxyphenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411425.png)
![2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11411442.png)
![Ethyl 2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11411450.png)


![7-(3-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11411466.png)
![7-(3-ethoxy-4-hydroxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11411472.png)

